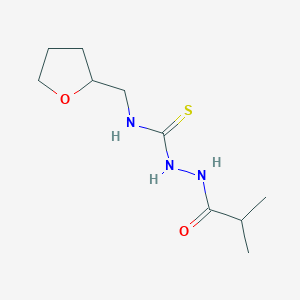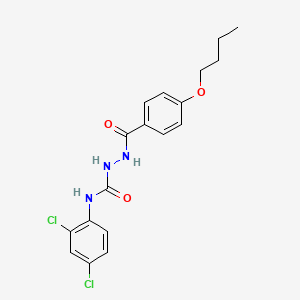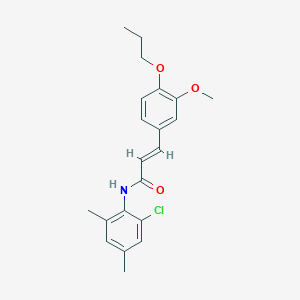![molecular formula C28H27N5O4S B4628273 5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4628273.png)
5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
説明
Synthesis Analysis
The synthesis of similar thiazolo[3,2-a]pyrimidine derivatives involves base-catalyzed cyclocondensation processes, starting from 3,4-dihydropyrimidine-2-thione and ethylacetoacetate, leading to compounds with significant pharmacological interest due to their complex molecular structures and potential biological activities (Nagarajaiah & Begum, 2015).
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by single crystal X-ray diffraction, revealing intricate details such as intermolecular hydrogen bonding and weak interactions stabilizing the crystal structure. These interactions include O–H…N, C–H…O, C–H…π, and π…π, which are crucial for understanding the compound's chemical behavior and reactivity (Nagarajaiah & Begum, 2015).
Chemical Reactions and Properties
Thiazolo[3,2-a]pyrimidine derivatives undergo various chemical reactions, including cyclodehydration and intermolecular interactions, leading to the formation of complex fused heterocyclic systems. These reactions are significant for the synthesis of novel compounds with potential biological activities, including antifungal and antibacterial properties (Youssef & Omar, 2007).
Physical Properties Analysis
The physical properties, such as thermal stability and melting points, of related compounds can be deduced from thorough analytical methods like TG-DTG and single crystal X-ray diffraction studies. These properties are essential for understanding the compound's behavior under different conditions and its applicability in various fields (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents and potential for forming diverse heterocyclic systems, are pivotal in exploring the compound's utility in synthesizing new pharmacologically active molecules. The ability of thiazolo[3,2-a]pyrimidine derivatives to engage in various chemical reactions underscores their versatility and potential in drug discovery and development (Youssef et al., 2011).
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of new derivatives involving pyrazolo[3,4-d]pyrimidines and thiazolopyrimidines have been detailed, highlighting methods for creating complex molecules with potential biological activities (Hassan et al., 2014), (Drev et al., 2014).
Biological Activities
- Studies have shown the in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines, suggesting potential applications in cancer research (Hassan et al., 2015).
- Thiazolopyrimidine derivatives have been explored for their biocidal properties against various bacteria and fungi, revealing some compounds with excellent biocidal activities (Youssef et al., 2011).
Anticancer and Anti-inflammatory Potentials
- A study on novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from natural products highlighted their analgesic and anti-inflammatory activities, as well as their potential as COX-2 inhibitors, suggesting their use in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Structural and Aggregation Insights
- Research into the structural modifications of thiazolopyrimidines has provided insights into their conformational features and supramolecular aggregation, which are important for understanding their biological interactions and potential applications in materials science (Nagarajaiah et al., 2014).
特性
IUPAC Name |
(2E)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S/c1-15-20(17(3)32(4)31-15)14-23-27(36)33-25(18-11-12-21(34)22(13-18)37-5)24(16(2)29-28(33)38-23)26(35)30-19-9-7-6-8-10-19/h6-14,25,34H,1-5H3,(H,30,35)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPGHIKBLSGEBQ-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3C)C)C)SC2=N1)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3C)C)C)/SC2=N1)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-thiobis[N-(3-methoxyphenyl)propanamide]](/img/structure/B4628194.png)


![2-methyl-5-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1,3,4-thiadiazole](/img/structure/B4628214.png)

![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4628219.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4628226.png)
![3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4628229.png)
![4-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B4628235.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B4628242.png)
![2,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B4628246.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4628267.png)
![ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4628282.png)
